molecular formula C21H20ClN3O2 B2604194 Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride CAS No. 1323535-03-0

Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride

Cat. No. B2604194
CAS RN: 1323535-03-0
M. Wt: 381.86
InChI Key: JXHVPPPGUOZNDI-UHFFFAOYSA-N
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Description

Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride is a synthetic compound. It shares some similarities with Ethyl 4-aminobenzoate, also known as Benzocaine, which is a non-narcotic oral antitussive drug used to suppress coughing .


Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The synthesis of N-cyanoacetamides, which are important precursors for heterocyclic synthesis, involves the treatment of different amines with methyl cyanoacetate .


Chemical Reactions Analysis

The chemical reactivity of similar compounds like N-cyanoacetamides is quite diverse. They can form a variety of heterocyclic compounds and take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Antibacterial and Antifungal Activities

Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride and its derivatives have shown potential as antimicrobial agents. For instance, some compounds synthesized from similar structures have been evaluated for their antibacterial and antifungal properties against various microorganisms like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).

Cytotoxicity Evaluation

Research has also explored the cytotoxic effects of compounds synthesized from this compound. These compounds have been tested against human hepatocellular carcinoma cell lines (HepG-2), demonstrating promising inhibitory effects on the growth of these cancer cells (El-Deen, Anwar, & Hasabelnaby, 2016).

Synthesis of 4-Chloroquinolines

The compound has been used in the synthesis of 4-chloroquinolines, which are key precursors for the development of various therapeutic agents such as anticancer, anti-malarial, antidiabetic, and antiviral drugs. It has been instrumental in developing intermediates for medications like pelitinib and neratinib, known for inhibiting epidermal growth factor receptor kinases (Mao et al., 2012).

Preparation of Hexahydroquinoline Derivatives

This compound also plays a role in the preparation of hexahydroquinoline derivatives, which have applications in various biological activities. These include potential uses in monoamine oxidase inhibitors and anticonvulsant properties (Misra, Dwivedi, & Parmar, 1980).

Future Directions

While the future directions for this specific compound are not explicitly stated, indole derivatives, which share a similar structure, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

ethyl 4-[(3-cyano-6-ethylquinolin-4-yl)amino]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2.ClH/c1-3-14-5-10-19-18(11-14)20(16(12-22)13-23-19)24-17-8-6-15(7-9-17)21(25)26-4-2;/h5-11,13H,3-4H2,1-2H3,(H,23,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHVPPPGUOZNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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